2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
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Overview
Description
2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[221]heptan-5-yl)ethanone is a complex organic compound that features an indole moiety linked to a bicyclic thiazolidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone typically involves multiple steps. One common approach is the nucleophilic substitution reaction of hydrogen (S_N_H) followed by an inverse-demand Diels–Alder reaction . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications for industrial-scale production could be a potential approach.
Chemical Reactions Analysis
Types of Reactions
2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the thiazolidine structure may influence its binding affinity and specificity. These interactions can modulate cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-ylsulfanyl)aniline: Shares the indole-thio linkage but lacks the bicyclic thiazolidine structure.
2-(Indol-3-yl)-6-(hetero)aryl substituted pyridines: Similar indole-based compounds with different substituents and structural features.
Uniqueness
2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is unique due to its combination of an indole moiety with a bicyclic thiazolidine structure, which imparts distinct chemical and biological properties not found in simpler analogs.
Biological Activity
The compound 2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on antiviral properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an indole moiety linked to a bicyclic thia compound, which is significant for its pharmacological properties. The structural formula can be represented as follows:
Antiviral Properties
Recent studies have highlighted the compound's potential as a dual inhibitor against Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV). A series of derivatives based on the structure were synthesized and evaluated for their antiviral activities.
Key Findings:
- Among the synthesized derivatives, several exhibited low micromolar to sub-micromolar effective concentrations (EC) against both RSV and IAV, indicating strong antiviral potential .
Compound | EC50 (µM) | Activity |
---|---|---|
14'c | 0.5 | Anti-RSV |
14'e | 0.7 | Anti-IAV |
14'f | 0.4 | Dual Inhibitor |
14'h | 0.6 | Anti-RSV |
14'i | 0.8 | Anti-IAV |
These results suggest that modifications to the indole and thia components can enhance antiviral efficacy.
The proposed mechanism involves the inhibition of viral replication through interference with key viral proteins essential for the life cycle of RSV and IAV. The compound's thioether linkage is believed to play a crucial role in binding to viral enzymes.
Case Studies
- In Vivo Efficacy : In a study involving animal models, compounds similar to this compound demonstrated significant reductions in viral load and improved survival rates in infected subjects .
- SAR Studies : Structure-activity relationship (SAR) studies revealed that modifications to the indole ring significantly affected antiviral potency, with specific substitutions leading to enhanced activity against both viruses .
Properties
IUPAC Name |
1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-3-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-15(17-7-11-5-10(17)9-22(11,19)20)8-21-14-6-16-13-4-2-1-3-12(13)14/h1-4,6,10-11,16H,5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIDTNJCPQPNQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)CSC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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